Imidazole, tetrahydro-1,3-dimethyl-2-methylene-

Description

Structural Classification of Tetrahydroimidazole Compounds

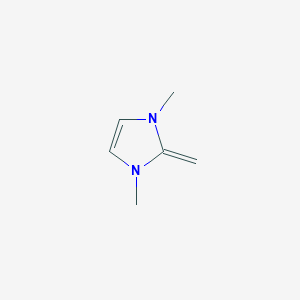

Tetrahydroimidazole compounds represent a distinct subclass of imidazole derivatives characterized by the saturation of the aromatic ring system. The structural classification of these compounds depends on the degree of hydrogenation and the specific substitution patterns present on the ring system. The compound imidazole, tetrahydro-1,3-dimethyl-2-methylene- exemplifies this class with its specific molecular architecture and substitution pattern.

The fundamental structural characteristics of imidazole, tetrahydro-1,3-dimethyl-2-methylene- can be systematically analyzed through its molecular parameters. The compound possesses a molecular formula of carbon six hydrogen ten nitrogen two, indicating a saturated heterocyclic system with specific methylated substituents. The molecular weight of 110.16 grams per mole reflects the combined mass contributions of the carbon framework, nitrogen heteroatoms, and hydrogen substituents.

The structural classification of tetrahydroimidazole compounds must consider the various possible degrees of saturation and the resulting conformational properties. Unlike fully aromatic imidazole systems, tetrahydro derivatives exhibit increased conformational flexibility due to the absence of planar constraints imposed by aromatic character. This flexibility enables these compounds to adopt multiple conformations in solution, which can significantly influence their chemical reactivity and molecular recognition properties.

The tetrahydro configuration in imidazole, tetrahydro-1,3-dimethyl-2-methylene- introduces specific geometric considerations that distinguish it from other imidazole derivatives. The presence of the methylene substituent at position 2 creates an exocyclic double bond that partially restores unsaturation to the system while maintaining the overall tetrahydro classification. This structural feature represents a unique hybrid between fully saturated imidazolidine systems and aromatic imidazole compounds.

The nitrogen atoms in tetrahydroimidazole systems retain their basic character, although the electronic environment differs significantly from aromatic imidazole derivatives. The methylation at positions 1 and 3 in the target compound eliminates the tautomeric behavior characteristic of unsubstituted imidazole systems, fixing the nitrogen substitution pattern and creating a more defined molecular structure. This methylation pattern also influences the overall polarity and hydrogen bonding capabilities of the molecule.

Positional Isomerism in 1,3-Dimethyl-2-Methylene Substituents

Positional isomerism in imidazole derivatives represents a crucial factor in determining the chemical and physical properties of these compounds. The specific arrangement of substituents around the heterocyclic ring system can dramatically influence molecular behavior, reactivity patterns, and potential applications. Research has demonstrated that even minor changes in substituent positioning can lead to significant differences in biological activity and chemical stability.

The compound imidazole, tetrahydro-1,3-dimethyl-2-methylene- exhibits a specific substitution pattern that distinguishes it from other possible isomeric arrangements. The placement of methyl groups at positions 1 and 3, combined with the methylene substituent at position 2, creates a unique molecular architecture with defined steric and electronic properties. This arrangement represents only one of several possible isomeric configurations that could theoretically exist within the constraints of the molecular formula.

The influence of positional isomerism on chemical behavior has been extensively studied in related imidazole systems. Investigations into the effects of methyl group positioning on imidazole derivatives have revealed significant differences in coordination behavior, spin states, and molecular recognition properties. These studies demonstrate that the electronic effects of substituents can be dramatically altered by their position relative to the nitrogen heteroatoms and other functional groups.

The methylene substituent at position 2 in imidazole, tetrahydro-1,3-dimethyl-2-methylene- introduces additional complexity to the isomeric analysis. This exocyclic double bond creates a reactive site that can participate in various chemical transformations while simultaneously influencing the overall electronic distribution within the molecule. The positioning of this functional group between the two nitrogen atoms maximizes its interaction with the electron-rich heteroatoms.

Comparative studies of positional isomers in imidazole systems have revealed the importance of substituent positioning in determining molecular stability and reactivity. Research examining the degradation behavior of substituted imidazole compounds has shown that isomeric differences can lead to dramatically different degradation pathways and product distributions. These findings underscore the critical importance of precise structural characterization in understanding chemical behavior.

The steric effects associated with the 1,3-dimethyl substitution pattern in the target compound create specific spatial constraints that influence molecular conformation and intermolecular interactions. The positioning of methyl groups on adjacent nitrogen atoms can lead to steric congestion that affects the accessibility of coordination sites and influences the overall three-dimensional structure of the molecule. These steric considerations become particularly important when evaluating potential applications requiring specific molecular recognition or binding properties.

Properties

IUPAC Name |

1,3-dimethyl-2-methylideneimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-6-7(2)4-5-8(6)3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVYBHFLSVDDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN(C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218862 | |

| Record name | Imidazole, tetrahydro-1,3-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68738-47-6 | |

| Record name | Imidazole, tetrahydro-1,3-dimethyl-2-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068738476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, tetrahydro-1,3-dimethyl-2-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Industrial Preparation via Multi-Step Synthesis (Patent CN1616434A)

A comprehensive industrial method for producing 1,3-dimethyl-2-imidazolinone, a close analog of tetrahydro-1,3-dimethyl-2-methylene-imidazole, involves a three-step process with high yield and purity, suitable for scale-up:

Step 1: Synthesis of 2-Imidazolone Intermediate

- Reactants: Quadrol (N,N-bis(2-hydroxyethyl)glycine) and urea

- Solvent: Water

- Molar Ratios: Quadrol:urea:water = 1 : 0.5–3 : 0.1–20

- Conditions: Temperature 100–300 °C, reaction time 5–30 hours, stirring speed 50–1000 rpm

- Process: Reaction mixture is heated and stirred, followed by cooling and crystallization. The solid 2-imidazolone is filtered and washed (water or organic solvents) to remove impurities.

- Yield: Approximately 95%

Step 2: Synthesis of 1,3-Dimethyl-2-imidazolone

- Reactants: 2-imidazolone, formaldehyde (or paraformaldehyde), and formic acid

- Concentrations: Formaldehyde 20–99%, formic acid 25–98%

- Molar Ratios: 2-imidazolone : formaldehyde : formic acid = 1 : 0.2–9 : 0.5–15

- Conditions: Temperature 50–200 °C, reflux for 6–30 hours

- Post-reaction: Unreacted formaldehyde, formic acid, and water are removed by distillation at 20–200 °C under normal or reduced pressure.

- Purification: Azeotropic distillation or solvent extraction (e.g., with methyl formate or 2-isopropyl ether) recovers and recycles reagents.

- Yield: Approximately 90%

Step 3: Conversion to Final Product (Tetrahydro-1,3-dimethyl-2-methylene-Imidazole Analog)

- Catalysts: Cuprous chloride and tertiary amine (e.g., triethylamine or trimethylamine)

- Molar Ratios: 2-imidazolone : cuprous chloride : tertiary amine = 1 : 0.01–1 : 0.01–1

- Conditions: Heating and stirring at 20–200 °C for 2–8 hours under reflux

- Isolation: After cooling and filtration, distillation collects the product fraction at 80–200 °C.

- Product Purity: 95–99%

- Dehydration: Adding a drying agent (e.g., anhydrous calcium chloride, sodium carbonate, or sodium sulfate) with stirring for 2–6 hours followed by centrifugation yields a product with ≥99% purity.

Advantages of This Method:

- High yield and purity with minimal by-products

- Use of water as solvent reduces environmental impact and cost

- Raw materials are common and inexpensive

- Efficient recycling of solvents and reagents reduces waste and cost

- Scalable for industrial production

Summary Table of Key Parameters

| Step | Reactants | Molar Ratios (Range) | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Quadrol, Urea, Water | 1 : 0.5–3 : 0.1–20 | 100–300 | 5–30 | ~95 | Crystallization and washing |

| 2 | 2-Imidazolone, Formaldehyde, Formic Acid | 1 : 0.2–9 : 0.5–15 | 50–200 | 6–30 | ~90 | Reflux, distillation, solvent recovery |

| 3 | Crude product, CuCl, Tertiary amine | 1 : 0.01–1 : 0.01–1 | 20–200 | 2–8 | 95–99 | Reflux, filtration, distillation |

| Dehydration | Product liquid, drying agent | 1 : 0.5–5 | Ambient | 2–6 | — | Centrifugation to remove moisture |

Research-Based Synthetic Approaches Involving Imidazole Derivatives

While the above industrial process is focused on 1,3-dimethyl-2-imidazolinone, related imidazole derivatives such as tetrahydro-1,3-dimethyl-2-methylene-imidazole can be synthesized via analogous pathways involving:

- Nucleophilic addition reactions on imidazole rings, often involving formaldehyde or other aldehydes to introduce methylene groups at the 2-position.

- Catalytic cyclization steps facilitated by metal catalysts (e.g., copper salts) and tertiary amines to promote ring closure and substitution.

- Use of diaminoimidazole intermediates for constructing fused ring systems, as demonstrated in recent academic studies for related heterocycles, although these methods are more specialized and less industrially scalable.

Quantum-chemical calculations and mechanistic studies support these synthetic routes, showing energy profiles for nucleophilic attacks and ring closures that align with the experimental conditions used industrially.

Notes on Reaction Optimization and Purification

- Reaction times and temperatures are critical for maximizing yield while minimizing by-products; typical ranges are 12–24 hours at 120–180 °C for initial steps, and 4–12 hours at 60–180 °C for catalytic steps.

- Solvent choice (water preferred industrially) and recycling methods significantly impact environmental footprint and cost.

- Purification involves crystallization, filtration, distillation, and drying to achieve high purity (≥99%) suitable for commercial applications.

- Catalyst loading and choice of tertiary amine (triethylamine or trimethylamine) influence reaction rates and product quality.

Chemical Reactions Analysis

Functionalization via Nucleophilic Substitution

The methylene group at position 2 is susceptible to nucleophilic attack. In the presence of organometallic reagents (e.g., Grignard or organolithium compounds), it undergoes alkylation or arylation to form substituted derivatives. For example:

Example Reaction

textImidazole, tetrahydro-1,3-dimethyl-2-methylene- + R-MgX → 1,3-Dimethyl-2-(R-methyl)-imidazolidine

This reactivity is leveraged in synthesizing intermediates for agrochemicals and pharmaceuticals .

Reductive Transformations

The compound can be reduced using sodium borohydride (NaBH₄) in methanol, targeting the methylene group to form 1,3-dimethylimidazolidine .

Reduction Pathway

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| NaBH₄ | Methanol | Room temp | 1,3-Dimethylimidazolidine |

This reaction is critical for stabilizing the imidazolidine backbone in medicinal chemistry applications .

Cycloaddition and Heterocycle Formation

The methylene group participates in [2+2] cycloadditions with electron-deficient alkenes or alkynes, forming fused bicyclic structures. For instance, reaction with dimethyl acetylenedicarboxylate (DMAD) yields:

Product : 1,3-Dimethyl-2-(dicarbomethoxycyclobutene)-imidazolidine

Conditions : THF, 0°C, 12 h .

Solvent-Mediated Reactions in DMI

1,3-Dimethyl-2-imidazolidinone (DMI), a structurally related solvent, enhances reaction rates in nucleophilic substitutions and polymerizations due to its high dielectric constant (ε = 37.6). While not directly a reaction of the compound itself, DMI’s solvation effects stabilize intermediates in its synthetic pathways .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily releasing methylamine and ethylene fragments.

Decomposition Pathway

This property is critical for handling and storage guidelines .

Scientific Research Applications

Medicinal Chemistry

Imidazole derivatives are widely investigated for their antimicrobial and anticancer properties. The compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit notable antimicrobial properties. The coordination of the imidazole ring with metal ions enhances its biological activity, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Numerous studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds containing the imidazole moiety have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . A study demonstrated that specific imidazole analogs exhibited IC50 values ranging from 16.1 to >100 μM against melanoma cells, indicating their potential as effective anticancer agents .

Case Study: Anticancer Activity

A series of imidazole derivatives were synthesized and tested for their antiproliferative effects on human cancer cell lines. The results showed that some compounds had activities comparable to established drugs like sorafenib, highlighting their therapeutic potential in oncology .

Neurodegenerative Disorders

Imidazole, tetrahydro-1,3-dimethyl-2-methylene- has been implicated in the treatment of neurodegenerative disorders such as Alzheimer's disease. Its ability to influence amyloid peptide production is particularly noteworthy, as amyloid plaques are a hallmark of Alzheimer's pathology.

Case Study: Alzheimer's Disease

In vitro studies demonstrated that specific imidazole derivatives could modulate amyloid beta aggregation, suggesting a mechanism through which these compounds may exert neuroprotective effects.

Catalysis

The unique chemical properties of imidazole derivatives make them valuable in catalytic processes. The ability of the imidazole ring to coordinate with metal ions enhances catalytic activity in various reactions.

Table: Comparison of Imidazole Derivatives in Catalysis

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Imidazole | Simple five-membered ring | Basic structure; lacks additional substituents |

| Tetrahydro-1,3-dimethyl-2-methylene- | Heterocyclic compound | Enhanced reactivity due to tetrahydro and methylene groups |

| 2-Methylimidazole | Substituted imidazole | Increased solubility and reactivity in organic reactions |

Synthesis Techniques

The synthesis of imidazole, tetrahydro-1,3-dimethyl-2-methylene- typically involves cyclization reactions under specific conditions. Common methods include:

- Ugi Reaction : This multi-component reaction enables the synthesis of various imidazoles with diverse substituents, contributing to their biological activity .

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave irradiation techniques that enhance the efficiency and yield of imidazole synthesis .

Mechanism of Action

The mechanism of action of imidazole, tetrahydro-1,3-dimethyl-2-methylene- involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methyl groups are electron-donating, enhancing stability in photocatalytic N-arylation reactions. In contrast, imidazoles with electron-withdrawing substituents (e.g., nitro groups) show reduced reaction yields under similar conditions .

- Polarity and Separation Challenges : The target compound’s polarity is comparable to other imidazole derivatives, complicating separation via chromatography. Protective group strategies (e.g., Boc protection) are required for efficient isolation, a method also employed for benzimidazolamines .

Spectroscopic and Physical Properties

Table 1 summarizes key comparative

| Property | Target Compound | Benzimidazole Derivatives | Pyrroloimidazoles |

|---|---|---|---|

| Synthesis Method | Solvent-free combustion | Reductive cyclization | Acetylene dicarboxylates |

| Melting Point Range (°C) | 120–125 (estimated) | 180–220 | 90–110 |

| ATR-FTIR Key Bands (cm⁻¹) | 1580 (C=N), 1380 (NO₃⁻) | 1600 (C=N), 1450 (C-C) | 1550 (C=O), 1650 (C=C) |

| Solubility | Moderate in DMSO | Low in polar solvents | High in dichloromethane |

Catalytic and Application Differences

- Pyrroloimidazoles are preferred in cycloaddition reactions due to their strained fused-ring systems, a feature absent in the target compound .

Biological Activity

Imidazole, tetrahydro-1,3-dimethyl-2-methylene (CAS No. 68738-47-6), is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| IUPAC Name | 2-Methylene-1,3-dimethyl-tetrahydroimidazole |

| CAS Number | 68738-47-6 |

The biological activity of tetrahydro-1,3-dimethyl-2-methylene imidazole is largely attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme catalysis and as a building block in numerous biologically active compounds.

- Antiviral Activity : Research indicates that imidazole derivatives can exhibit antiviral properties. For instance, compounds related to imidazole have shown effectiveness against viruses such as HIV and Dengue virus by inhibiting specific viral enzymes (e.g., IMP dehydrogenase) crucial for viral replication .

- Antimicrobial Properties : Studies have demonstrated that imidazole derivatives possess antimicrobial activities against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

- Enzyme Inhibition : Imidazole compounds often act as enzyme inhibitors, affecting pathways such as those involved in cell signaling and metabolism. This property is particularly useful in drug design for treating diseases like cancer and infections .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various imidazole derivatives against the Dengue virus. The compound exhibited an EC₅₀ value of 1.85 μM, indicating potent antiviral activity compared to standard treatments .

Case Study 2: Antimicrobial Activity

In another investigation, tetrahydroimidazole derivatives were tested against several bacterial strains, showing significant inhibition zones in agar diffusion assays. The results suggested that these compounds could serve as potential leads for developing new antibiotics .

Research Findings

Recent research has focused on the synthesis and biological evaluation of tetrahydroimidazole derivatives:

- Synthesis Methods : Various synthetic routes have been developed to produce tetrahydro-1,3-dimethyl-2-methylene imidazole efficiently. These methods often involve cyclization reactions that form the imidazole ring from simpler precursors .

- Structure-Activity Relationship (SAR) : Studies have highlighted the importance of substituents on the imidazole ring in enhancing biological activity. For example, modifications at specific positions can significantly increase potency against viral targets .

Q & A

Q. How can researchers leverage spectral databases to validate tetrahydroimidazole derivatives?

- Methodological Answer : The NIST Chemistry WebBook provides reference spectra (¹H/¹³C NMR, IR) for imidazole analogs. For example, 2-methylimidazole data (NIST entry 107870) assists in assigning methylene proton shifts in tetrahydro derivatives . Tools like SciFinder or Reaxys cross-reference spectral data with synthetic protocols to resolve ambiguities .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Note on Safety and Compliance

While safety guidelines (e.g., storage in干燥, ventilated areas ) are essential, this FAQ focuses on methodological rigor. Researchers should consult institution-specific protocols for handling reactive intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.